Benzenamine, N,N'-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis-
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Overview
Description
Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- is a complex organic compound that belongs to the class of amines It features a unique structure with a thiadiazolidine ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- typically involves the reaction of benzenamine derivatives with thiadiazolidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the formation of the thiadiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-(1,2-ethanediyl)bis-: This compound has a similar structure but lacks the thiadiazolidine ring.
Benzenamine, 2,4-dimethyl-: Another related compound with different substituents on the benzene ring.
Uniqueness
The uniqueness of Benzenamine, N,N’-(2,4-diethyl-1,2,4-thiadiazolidine-3,5-diylidene)bis- lies in its thiadiazolidine ring, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57204-44-1 |
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Molecular Formula |
C18H20N4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,4-diethyl-3-N,5-N-diphenyl-1,2,4-thiadiazolidine-3,5-diimine |
InChI |
InChI=1S/C18H20N4S/c1-3-21-17(19-15-11-7-5-8-12-15)22(4-2)23-18(21)20-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
JZCNRIRIAZTMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2)N(SC1=NC3=CC=CC=C3)CC |
Origin of Product |
United States |
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